6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group at the 4-position.
Reduction: The reduction of the benzofuran ring to form the dihydro derivative.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the benzofuran ring or the amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the bromine atom at the 6-position.
6-chloro-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Contains a chlorine atom instead of bromine at the 6-position.
6-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the methoxy group at the 4-position.
Uniqueness
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the presence of both the bromine atom at the 6-position and the methoxy group at the 4-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2680539-42-6 |
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Molecular Formula |
C9H11BrClNO2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
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